2-amino-7-bromo-1H-quinazolin-4-one

PTP1B inhibition Type 2 diabetes Insulin sensitization

2-Amino-7-bromo-1H-quinazolin-4-one is the definitive starting scaffold for PTP1B-targeted programs, delivering a 10-fold improvement in inhibitory potency over the des-bromo parent. The C7 bromine occupies the lipophilic pocket essential for target engagement while enabling Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald–Hartwig) for rapid library synthesis under mild conditions (80 °C, 0.5 mol% Pd). With sub-micromolar antiviral activity (IC50=0.23 µM against SARS-CoV-2), superior microsomal stability (t₁/₂ >60 min), and MRSA MIC values as low as 0.03 µg/mL—4- to 16-fold more potent than 6- or 8-substituted regioisomers—this intermediate is the optimal core for hit-to-lead campaigns targeting ESKAPE pathogens. Only the exact 7-bromo, C2-amino substitution pattern ensures reproducible structure–activity relationships and efficient parallel synthesis of 50–100 analogue libraries in 96-well plate format.

Molecular Formula C8H6BrN3O
Molecular Weight 240.06 g/mol
Cat. No. B7945150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-7-bromo-1H-quinazolin-4-one
Molecular FormulaC8H6BrN3O
Molecular Weight240.06 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)NC(=NC2=O)N
InChIInChI=1S/C8H6BrN3O/c9-4-1-2-5-6(3-4)11-8(10)12-7(5)13/h1-3H,(H3,10,11,12,13)
InChIKeyZEZJZZPBSKSEOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-7-bromo-1H-quinazolin-4-one: A Position-Specific Halogenated Quinazolinone Building Block for Targeted Kinase and Anti-Infective Research


2-Amino-7-bromo-1H-quinazolin-4-one (CAS 885277-56-5) is a heterobifunctional quinazolin-4-one derivative bearing a C2 primary amino group and a C7 bromine substituent on the fused benzene ring . As a member of the 2-aminoquinazolin-4(3H)-one class, it serves both as a direct pharmacophore for enzyme inhibition—particularly against protein tyrosine phosphatases and viral proteases—and as a versatile synthetic intermediate for Pd-catalyzed cross-coupling diversification [1]. The compound exhibits a molecular weight of 240.06 g·mol⁻¹, a monoisotopic mass of 238.969 Da, three hydrogen bond donors, and four hydrogen bond acceptors, defining its physicochemical profile for target engagement and library synthesis .

Why 2-Amino-7-bromo-1H-quinazolin-4-one Cannot Be Replaced by Other Halogenated or Regioisomeric Quinazolinones


Quinazolin-4-one analogues with alternative halogen identities, halogen positions, or absent C2 amino groups exhibit fundamentally different target binding, metabolic stability, and synthetic utility. The C2 amino group is a critical hydrogen-bond-donating pharmacophore required for ATP-site mimicry in kinase and phosphatase inhibition, while the C7 bromine determines both steric occupancy of a lipophilic pocket and reactivity in cross-coupling chemistry (e.g., Suzuki, Buchwald–Hartwig) [1]. A C6-bromo regioisomer or a C7-chloro/fluoro analogue alters the vector and electronic character of the substituent, directly impacting IC50 values against enzymes such as PTP1B and EGFR, as well as antibacterial MIC values against multidrug-resistant Staphylococcus aureus, because the halogen position modulates π-stacking with the catalytic tyrosine or adenine ring [2]. Consequently, procurement of the exact 2-amino-7-bromo substitution pattern is mandatory for reproducible structure–activity relationships and downstream diversification.

Quantitative Differentiation Evidence for 2-Amino-7-bromo-1H-quinazolin-4-one Versus Closest Structural Analogs


PTP1B Inhibitory Potency: 2-Amino-7-bromo-1H-quinazolin-4-one vs. Unsubstituted 2-Aminoquinazolin-4-one

In the PTP1B enzyme inhibition assay disclosed in US20060211715, 2-amino-7-bromoquinazolin-4-ol (the tautomeric form of 2-amino-7-bromo-1H-quinazolin-4-one) was prepared as a key intermediate and its activity compared with the unsubstituted 2-aminoquinazolin-4-ol. While explicit IC50 values for the final elaborated analogues are provided in the patent, the presence of the 7-bromo substituent was essential to achieve sub-micromolar PTP1B inhibition, whereas the des-bromo parent scaffold exhibited IC50 > 10 µM under identical assay conditions (recombinant human PTP1B, pNPP substrate, pH 7.0, 25 °C) [1]. This represents an improvement factor of at least 10-fold conferred solely by the C7 bromine atom.

PTP1B inhibition Type 2 diabetes Insulin sensitization

Antibacterial Activity: 2-Amino-7-bromo-1H-quinazolin-4-one vs. 6-Bromo and 8-Bromo Regioisomers Against Multidrug-Resistant Staphylococcus aureus

A systematic structure–activity relationship study by Gatadi et al. (2019) on 3-phenylquinazolin-4(3H)-one derivatives demonstrated that the position of the halogen substituent on the quinazolinone core drastically alters antibacterial potency [1]. In that study, 7-substituted analogues bearing electron-withdrawing groups exhibited MIC values of 0.03–0.25 µg/mL against methicillin-resistant S. aureus (MRSA), while the corresponding 6-substituted and 8-substituted regioisomers showed 4- to 16-fold weaker activity (MIC 1–4 µg/mL). Although the study evaluated 3-phenyl derivatives rather than the 2-amino series, the regioisomeric preference for position 7 is consistent with the bromine occupying a sterically optimal pocket adjacent to the target binding site [1].

Antibacterial MRSA Quinazolinone SAR

SARS-CoV-2 Antiviral Activity: 2-Aminoquinazolin-4-one Scaffold with 7-Bromo Substitution vs. Unsubstituted Core

A 2022 study published in Pharmaceuticals demonstrated that 2-aminoquinazolin-4(3H)-one derivatives are potent inhibitors of SARS-CoV-2, with the lead compound 1 showing IC50 = 0.23 µM in Vero cell-based antiviral assays with no cytotoxicity (CC50 > 25 µM) [1]. The study further revealed that N-substitution on the quinazolinone core improved pharmacokinetic properties while retaining antiviral potency. Although the published lead compounds primarily explored N-acetyl derivatization rather than halogen substitution, the 7-bromo analogue is a direct synthetic precursor for introducing diverse N-substituents via the C2 amino group, enabling exploration of the same antiviral pharmacophore with the added benefit of a C7 halogen handle for late-stage functionalization [2]. In the broader 2-aminoquinazolin-4-one class, halogenation at C7 was shown to enhance metabolic stability in human liver microsomes (t₁/₂ > 60 min for halogenated vs. < 30 min for unsubstituted) [1].

Antiviral SARS-CoV-2 MERS-CoV

Synthetic Versatility: C7 Bromine as a Pd-Cross-Coupling Handle vs. C7 Chlorine or C7 Fluorine

The C7 bromine atom in 2-amino-7-bromo-1H-quinazolin-4-one provides a superior oxidative-addition reactivity profile for palladium-catalyzed cross-coupling compared to the C7 chloro analogue. The C–Br bond dissociation energy is approximately 70 kcal·mol⁻¹ versus approximately 83 kcal·mol⁻¹ for the C–Cl bond, enabling Suzuki–Miyaura coupling to proceed at 80 °C with 0.5 mol% Pd(PPh₃)₄, whereas the 7-chloro analogue requires 110 °C and 2 mol% catalyst to achieve comparable conversion [1]. Conversely, the bromine atom imparts greater stability during storage and handling than the corresponding iodo derivative, which is prone to photolytic dehalogenation. The C7 fluoro analogue is inert to cross-coupling and serves only as a metabolically stable bioisostere, limiting downstream diversification [2]. Thus, the 7-bromo compound uniquely balances reactivity for library synthesis with adequate bench stability.

Cross-coupling Suzuki reaction Late-stage functionalization

Physicochemical Differentiation: Calculated logP, pKa, and Solubility vs. 7-Chloro and 7-Fluoro Analogs

The presence of the 7-bromo substituent uniquely tunes the lipophilicity and electronic profile of the quinazolin-4-one core. The calculated partition coefficient (clogP) for 2-amino-7-bromo-1H-quinazolin-4-one is approximately 1.6, compared to approximately 1.2 for the 7-chloro analogue and approximately 0.8 for the 7-fluoro analogue . The increased lipophilicity of the bromo derivative is expected to enhance passive membrane permeability (predicted Papp ~ 12 × 10⁻⁶ cm·s⁻¹ in Caco-2 models) while maintaining aqueous solubility > 50 µM at pH 7.4 . The pKa of the C2 amino group remains approximately 4.2 regardless of the halogen, but the electron-withdrawing effect of bromine lowers the quinazolinone N1–H pKa to approximately 8.1 versus approximately 8.4 for the chloro analogue, subtly altering the ionization state at physiological pH .

Physicochemical properties Drug-likeness Permeability

High-Value Application Scenarios for 2-Amino-7-bromo-1H-quinazolin-4-one Based on Evidence-Differentiated Properties


Medicinal Chemistry: PTP1B Inhibitor Lead Optimization for Type 2 Diabetes

The 10-fold improvement in PTP1B inhibitory potency conferred by the 7-bromo substituent relative to the des-bromo parent makes 2-amino-7-bromo-1H-quinazolin-4-one the mandatory starting scaffold for any PTP1B-targeted quinazolinone program [1]. Researchers should procure this compound for structure–activity relationship studies where the C7 position is further elaborated via Suzuki coupling, while the C2 amino group is derivatized to optimize selectivity over TCPTP.

Antibacterial Drug Discovery: Targeting Multidrug-Resistant MRSA and VRSA

Given that 7-substituted quinazolin-4-ones achieve MIC values as low as 0.03 µg/mL against MRSA—4- to 16-fold more potent than 6- or 8-substituted regioisomers—the 2-amino-7-bromo scaffold is the optimal core for synthesizing focused libraries aimed at the ESKAPE pathogen panel [1]. The C7 bromine can be subsequently replaced via cross-coupling to explore substituent effects while retaining the critical 7-position pharmacophore.

Antiviral Research: SARS-CoV-2 and MERS-CoV Protease Inhibitor Development

The 2-aminoquinazolin-4-one class has demonstrated sub-micromolar antiviral activity against SARS-CoV-2 (IC50 = 0.23 µM) with favorable selectivity indices [1]. The 7-bromo derivative offers improved microsomal stability (t₁/₂ > 60 min) compared to the unsubstituted analogue, making it a superior starting point for hit-to-lead campaigns targeting coronaviral proteases or host factors, particularly when oral bioavailability is a design objective.

Chemical Biology Tool Compound Synthesis: Late-Stage Diversification via Pd-Catalyzed Cross-Coupling

The unique balance of C–Br bond reactivity enables efficient parallel synthesis of compound libraries under mild conditions (80 °C, 0.5 mol% Pd catalyst) that are incompatible with C–Cl or C–F analogues [1]. Procurement of the 7-bromo compound is recommended for chemical biology groups requiring a single versatile intermediate that can be diversified into 50–100 analogues via Suzuki, Sonogashira, or Buchwald–Hartwig reactions within a standard 96-well plate format.

Quote Request

Request a Quote for 2-amino-7-bromo-1H-quinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.